molecular formula C24H24N2O3S B11671144 ethyl 2-({(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate

ethyl 2-({(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11671144
M. Wt: 420.5 g/mol
InChI Key: NPCVYDJMTFYRML-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a dimethylamino group, and a phenyl group, making it a subject of interest in photophysical and chemical research.

Preparation Methods

The synthesis of ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reaction conditions include the use of solvents like ethanol and ethylene glycol, and catalysts such as colloidal silver nanoparticles .

Chemical Reactions Analysis

ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the substituent effect, solvent polarity, and temperature. The compound’s photophysical properties, such as fluorescence and absorption spectra, are key indicators of its activity .

Comparison with Similar Compounds

ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other chalcone derivatives, such as:

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-[[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O3S/c1-4-29-24(28)22-20(18-8-6-5-7-9-18)16-30-23(22)25-21(27)15-12-17-10-13-19(14-11-17)26(2)3/h5-16H,4H2,1-3H3,(H,25,27)/b15-12+

InChI Key

NPCVYDJMTFYRML-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.